molecular formula C15H16N4OS B6045791 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

Cat. No. B6045791
M. Wt: 300.4 g/mol
InChI Key: RGHPXFUJDAJHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a purine derivative that has received significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In We will also discuss current scientific research applications of this compound and list future directions for its study.

Mechanism of Action

The mechanism of action of 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in DNA synthesis and repair. This inhibition results in the accumulation of DNA damage, leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition may make this compound a potential candidate for the treatment of gout, a disease characterized by the buildup of uric acid in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one in lab experiments is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, this compound has been shown to be stable under a range of experimental conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one. One area of research that is particularly promising is the use of this compound in combination with other anti-tumor agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as gout and inflammatory bowel disease.

Synthesis Methods

The synthesis of 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one involves a multi-step process that has been described in detail in several scientific publications. The starting material for this synthesis is 9-methylguanine, which is reacted with 2,5-dimethylbenzenethiol in the presence of a strong acid catalyst to form the intermediate 8-[(2,5-dimethylbenzyl)thio]-9-methylguanine. This intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to form the final product, 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one.

Scientific Research Applications

The potential applications of 8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one are diverse and have been the subject of several scientific studies. One area of research that has shown promise is the use of this compound as an anti-tumor agent. Studies have shown that this compound is able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

8-[(2,5-dimethylphenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-4-5-10(2)11(6-9)7-21-15-18-12-13(19(15)3)16-8-17-14(12)20/h4-6,8H,7H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPXFUJDAJHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2C)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,5-dimethylbenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one

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